N-(4-chloro-1,3-benzothiazol-2-yl)-N-[2-(diethylamino)ethyl]-4-{methyl[(oxolan-2-yl)methyl]sulfamoyl}benzamide hydrochloride
Description
This compound is a benzothiazole derivative featuring a 4-chloro-substituted benzothiazole core linked to a diethylaminoethylamine group and a sulfamoyl benzamide moiety. The sulfamoyl group is further substituted with methyl and oxolan-2-ylmethyl groups, conferring unique steric and electronic properties. Its synthesis likely involves multi-step reactions, including amide coupling and sulfonylation, as inferred from analogous protocols in the literature .
Properties
IUPAC Name |
N-(4-chloro-1,3-benzothiazol-2-yl)-N-[2-(diethylamino)ethyl]-4-[methyl(oxolan-2-ylmethyl)sulfamoyl]benzamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H33ClN4O4S2.ClH/c1-4-30(5-2)15-16-31(26-28-24-22(27)9-6-10-23(24)36-26)25(32)19-11-13-21(14-12-19)37(33,34)29(3)18-20-8-7-17-35-20;/h6,9-14,20H,4-5,7-8,15-18H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFMXZKSWZFDNEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN(C1=NC2=C(S1)C=CC=C2Cl)C(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)CC4CCCO4.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H34Cl2N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
601.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chloro-1,3-benzothiazol-2-yl)-N-[2-(diethylamino)ethyl]-4-{methyl[(oxolan-2-yl)methyl]sulfamoyl}benzamide hydrochloride typically involves multiple steps:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Introduction of the Chloro Group: Chlorination of the benzothiazole ring is achieved using reagents like thionyl chloride or phosphorus pentachloride.
Attachment of the Diethylaminoethyl Group: This step involves the alkylation of the benzothiazole ring with diethylaminoethyl chloride in the presence of a base such as potassium carbonate.
Formation of the Sulfamoyl Benzamide Moiety: The sulfamoyl group is introduced through the reaction of the benzamide with a suitable sulfonyl chloride derivative.
Final Coupling: The final coupling of the benzothiazole derivative with the sulfamoyl benzamide is carried out under controlled conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-(4-chloro-1,3-benzothiazol-2-yl)-N-[2-(diethylamino)ethyl]-4-{methyl[(oxolan-2-yl)methyl]sulfamoyl}benzamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride to reduce specific functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles like amines, thiols, or alkoxides, often in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer properties of benzothiazole derivatives, including the compound . Research indicates that compounds containing benzothiazole moieties can exhibit selective cytotoxicity against various cancer cell lines. For instance, derivatives similar to this compound have shown promising results against HeLa and MCF-7 cell lines, with IC50 values suggesting effective inhibition of cell proliferation .
Enzyme Inhibition
The compound has been investigated for its potential as an inhibitor of key enzymes involved in metabolic disorders. Specifically, it has been studied as an inhibitor of α-glucosidase and acetylcholinesterase, which are crucial for managing conditions like Type 2 Diabetes Mellitus (T2DM) and Alzheimer's Disease (AD) . The structure allows it to interact effectively with these enzymes, potentially leading to therapeutic benefits.
The biological activity of N-(4-chloro-1,3-benzothiazol-2-yl)-N-[2-(diethylamino)ethyl]-4-{methyl[(oxolan-2-yl)methyl]sulfamoyl}benzamide hydrochloride is attributed to its unique structural features:
- Benzothiazole Moiety : Known for diverse biological activities including antimicrobial and anticancer effects.
- Diethylamino Group : Enhances solubility and bioavailability.
- Sulfamoyl Group : Contributes to enzyme inhibition properties.
Study 1: Anticancer Screening
A study conducted on a series of benzothiazole derivatives indicated that modifications on the benzothiazole structure significantly influenced their anticancer properties. The compound demonstrated selective cytotoxicity against cancer cells while sparing normal cells, suggesting a favorable therapeutic index .
Study 2: Enzyme Inhibition Mechanism
Research into the mechanism of action revealed that the compound effectively inhibits α-glucosidase by binding to the active site, thereby reducing glucose absorption in the intestines. This mechanism is particularly beneficial for managing blood sugar levels in diabetic patients .
Summary of Findings
| Application Area | Key Findings |
|---|---|
| Anticancer Activity | Effective against HeLa and MCF-7 cell lines (IC50 values indicating potency). |
| Enzyme Inhibition | Inhibits α-glucosidase and acetylcholinesterase; potential for T2DM and AD treatment. |
| Biological Activity | Exhibits antimicrobial properties; modulates neurotransmitter systems. |
Mechanism of Action
The mechanism of action of N-(4-chloro-1,3-benzothiazol-2-yl)-N-[2-(diethylamino)ethyl]-4-{methyl[(oxolan-2-yl)methyl]sulfamoyl}benzamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and disrupting cellular processes. For example, it could inhibit key enzymes in microbial or cancer cell metabolism, leading to cell death or growth inhibition.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Benzothiazole Core
- Chloro Position: The target compound has a 4-chloro substituent on the benzothiazole ring, whereas analogs like N-(6-chloro-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-4-[methyl(phenyl)sulfamoyl]benzamide hydrochloride () feature a 6-chloro substitution. The 4-chloro position may alter electronic distribution, enhancing electrophilic interactions in binding pockets compared to the 6-chloro analog .
- Aminoethyl Side Chain: The diethylaminoethyl group in the target compound introduces greater hydrophobicity and steric bulk compared to the dimethylaminoethyl group in the analog from . This difference could influence membrane permeability and cationic interactions with negatively charged protein residues .
Sulfamoyl Group Modifications
- Target Compound: The sulfamoyl group is substituted with methyl and oxolan-2-ylmethyl (tetrahydrofuran-derived) groups.
- Analog from : The sulfamoyl group here is substituted with methyl and phenyl, which is more hydrophobic and rigid.
Physicochemical Properties
Computational Binding Affinity Insights
While direct docking data for the target compound is unavailable, highlights the importance of hydrophobic enclosure and hydrogen bonding in scoring ligand-protein interactions.
Q & A
Q. What are the key considerations for optimizing the synthesis of this compound?
- Methodological Answer : Synthesis optimization should focus on reaction conditions and reagent selection. For example:
- Solvent Selection : Use polar aprotic solvents like dioxane (as in ) to enhance nucleophilic substitution reactions involving the benzothiazole core.
- Catalysts/Base : Triethylamine (TEA) is effective for neutralizing HCl byproducts in amide coupling steps .
- Temperature Control : Maintain 20–25°C during chloroacetyl chloride addition to prevent side reactions, as demonstrated in thiazole derivatization protocols .
- Purification : Recrystallization from ethanol-DMF mixtures improves yield and purity .
Q. Which analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- HPLC : Validate purity (>95%) using reverse-phase HPLC with UV detection at 254 nm, as standard in small-molecule characterization .
- NMR Spectroscopy : Assign the diethylaminoethyl group (δ 1.2–1.4 ppm for CH2CH3) and oxolan-methyl sulfamoyl moiety (δ 3.5–4.0 ppm for tetrahydrofuran protons) .
- X-ray Crystallography : Resolve stereochemistry and confirm sulfamoyl group geometry, as done for related benzamide-thiazole hybrids .
Advanced Research Questions
Q. How can researchers identify potential pharmacological targets for this compound?
- Methodological Answer :
- Molecular Docking : Use Glide XP scoring (Schrödinger Suite) to predict binding affinity to enzymes like kinases or proteases. The trifluoromethyl and sulfamoyl groups may enhance hydrophobic interactions in enclosed binding pockets .
- In Vitro Assays : Screen against cancer cell lines (e.g., HeLa or MCF-7) using cytotoxicity assays (MTT protocol) to evaluate antiproliferative activity, similar to thiazole-based anticancer agents .
Q. How should contradictory data in biological assays be resolved?
- Methodological Answer :
- Reproducibility Checks : Standardize assay conditions (e.g., cell passage number, serum concentration) to minimize variability .
- Impurity Analysis : Compare HPLC profiles of batches with divergent results; impurities <5% (e.g., unreacted intermediates) may alter bioactivity .
- Metabolite Screening : Use LC-MS to identify metabolites that could interfere with assay readouts, particularly from the diethylaminoethyl moiety .
Q. What strategies can improve metabolic stability of derivatives?
- Methodological Answer :
- Structural Modifications : Replace the oxolan-methyl group with a cyclopentyl or fluorinated analog to reduce CYP450-mediated oxidation .
- Prodrug Design : Mask the sulfamoyl group as a tert-butyl carbamate to enhance oral bioavailability, as seen in benzamide prodrug studies .
Data Contradiction Analysis
Q. How can conflicting spectral data (e.g., NMR shifts) be reconciled?
- Methodological Answer :
- Solvent Effects : Compare spectra in DMSO-d6 vs. CDCl3; the diethylamino group may exhibit solvent-dependent shifts due to hydrogen bonding .
- Dynamic Effects : Use variable-temperature NMR to detect conformational exchange broadening in the benzothiazole ring .
Experimental Design Considerations
Q. What in silico tools are recommended for predicting solubility and permeability?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
